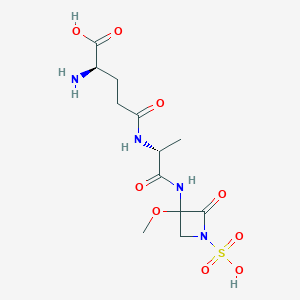
(R)-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide is a complex organic compound with a unique structure that includes a gamma-glutamyl group, a methoxy group, and a sulfo-azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide involves multiple steps, including the formation of the gamma-glutamyl group and the incorporation of the methoxy and sulfo-azetidinyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
®-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or other functional groups in the compound.
Reduction: Reduction reactions can alter the sulfo-azetidinyl group, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with an additional oxygen atom, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
®-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide involves its interaction with specific molecular targets. The gamma-glutamyl group may interact with enzymes or receptors, while the methoxy and sulfo-azetidinyl groups can modulate the compound’s activity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxy-2-oxo-1-sulfo-3-azetidinyl)-2-phenylacetamide
- 2-Hydroxy-1-[2-[(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)amino]-1-methyl-2-oxoethyl]-5-oxoproline
Uniqueness
®-D-gamma-Glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-L-alaninamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20N4O9S |
|---|---|
Molecular Weight |
396.38 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[(2R)-1-[(3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12?/m1/s1 |
InChI Key |
MOBOUQJWGBVNCR-FYCVLBMZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















